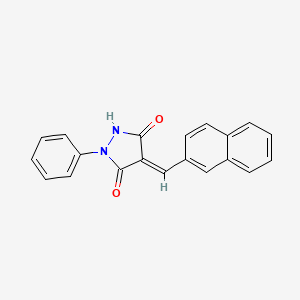
4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione is a compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to a pyrazolidine-3,5-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of naphthaldehyde with 1-phenylpyrazolidine-3,5-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the naphthalene and pyrazolidine rings. The reaction is typically conducted in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a variety of substituted pyrazolidine derivatives.
Scientific Research Applications
4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-2-carboxaldehyde and naphthalene-2-sulfonic acid share structural similarities with 4-(Naphthalen-2-ylmethylene)-1-phenylpyrazolidine-3,5-dione.
Pyrazolidine Derivatives: Compounds like 1-phenylpyrazolidine-3,5-dione and its various substituted derivatives are structurally related to the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a naphthalene ring and a pyrazolidine-3,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(4E)-4-(naphthalen-2-ylmethylidene)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-18(20(24)22(21-19)17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H,(H,21,23)/b18-13+ |
InChI Key |
BLYIIYKRANBINI-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4C=C3)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















